molecular formula C10H12N2O3 B1340973 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide CAS No. 910443-32-2

1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B1340973
CAS No.: 910443-32-2
M. Wt: 208.21 g/mol
InChI Key: BKYKVICDINFOJM-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound that features a furan ring attached to a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both furan and pyrrolidine moieties in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The furan and pyrrolidine rings may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is unique due to the combination of the furan and pyrrolidine rings in its structure. This dual functionality allows it to exhibit a range of chemical and biological properties that are not commonly found in simpler furan or pyrrolidine derivatives .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-10(14)7-4-9(13)12(5-7)6-8-2-1-3-15-8/h1-3,7H,4-6H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYKVICDINFOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CO2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230000
Record name 1-(2-Furanylmethyl)-5-oxo-3-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910443-32-2
Record name 1-(2-Furanylmethyl)-5-oxo-3-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910443-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Furanylmethyl)-5-oxo-3-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
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1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
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1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
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1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

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